Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines biphenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps. One common method starts with the preparation of the biphenyl and piperazine intermediates, followed by their coupling under specific reaction conditions. For instance, the biphenyl moiety can be synthesized through a Suzuki coupling reaction, while the piperazine derivative can be prepared via nucleophilic substitution reactions. The final coupling step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- (4-Cyclohex-3-enylmethyl-piperazin-1-yl)-(2-fluoro-phenyl)-methanone
Uniqueness
Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H28N2O/c27-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)26-17-15-25(16-18-26)19-20-7-3-1-4-8-20/h1-3,5-6,9-14,20H,4,7-8,15-19H2 |
InChI Key |
YLNHOSKJHXETSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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